3-Nitrocyclopropene
Description
Historical Trajectory of Cyclopropene (B1174273) Chemical Investigations
The investigation into cyclopropene chemistry began with the first confirmed synthesis by Dem'yanov and Doyarenko in 1922. wiley-vch.dewikipedia.orgchemeurope.comwikipedia.org They achieved this through the thermal decomposition of trimethylcyclopropylammonium hydroxide (B78521) over platinized clay, albeit in low yields of about 5%. wikipedia.orgchemeurope.comwikipedia.org This initial breakthrough laid the groundwork for future explorations into this highly strained and reactive molecule. wikipedia.org For many years, the inherent instability of the cyclopropene ring posed significant challenges to its synthesis and isolation. wiley-vch.de
Subsequent research focused on improving synthetic methodologies. A notable advancement came from the dehydrohalogenation of allyl chlorides. For instance, treating allyl chloride with sodium amide produces cyclopropene in approximately 10% yield. wikipedia.org A more efficient method involves the use of sodium bis(trimethylsilyl)amide, which can increase the yield to around 40%. wiley-vch.dechemeurope.com The synthesis of cyclopropene derivatives has also been a significant area of research. One of the early methods involved the copper-catalyzed addition of carbenes to alkynes. wikipedia.org For example, the reaction of ethyl diazoacetate with 2-butyne (B1218202) in the presence of a copper catalyst yields 1,2-dimethylcyclopropene-3-carboxylate. wikipedia.org The discovery that nitrocyclopropanes could be treated with sodium methoxide (B1231860) to eliminate the nitrite (B80452) and form the corresponding cyclopropene derivative was another important development. wikipedia.org These and other synthetic advancements have made a variety of substituted cyclopropenes more accessible for study and application. wiley-vch.de
Fundamental Principles Governing Ring Strain in Small Ring Systems
Ring strain is a type of instability that arises when the bonds in a molecule form angles that deviate from their ideal values. wikipedia.orgnumberanalytics.com This strain is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org Small rings like cyclopropane (B1198618) and cyclopropene are classic examples of molecules with high ring strain, which elevates their heat of combustion and reactivity. wikipedia.org The strain energy in cyclopropene (approximately 228 kJ/mol) is significantly higher than that in cyclopropane (approximately 115 kJ/mol), primarily due to increased angle strain. wiley-vch.de
Angle strain, also known as Baeyer strain, occurs when bond angles are forced to deviate from the ideal 109.5° for sp³-hybridized carbon atoms or 120° for sp²-hybridized carbons. pressbooks.pubnumberanalytics.com In cyclopropane, the C-C-C bond angles are constrained to 60°, a significant deviation that leads to substantial strain. wikipedia.orgmasterorganicchemistry.com The situation is even more pronounced in cyclopropene. The presence of the double bond further compresses the angle opposite to it to approximately 51°. wikipedia.org This severe deviation from ideal bond angles results in poor overlap of the atomic orbitals, leading to weaker "bent bonds" and a highly destabilized molecule. vedantu.comwikipedia.org The increased p-character in the carbon-carbon bonds of the ring is a strategy the molecule adopts to reduce this strain. wikipedia.org
Evaluation of Torsional Strain Phenomena
Contextualization of Nitro Group Chemistry within Organic Synthesis
The nitro group (–NO₂) is a versatile and highly important functional group in organic synthesis. wikipedia.orgwiley.comhud.ac.uk Historically prominent in the chemistry of aromatic compounds, its utility in aliphatic systems has grown significantly. scispace.com Nitro compounds are crucial intermediates in the production of a wide array of materials, including pharmaceuticals, dyes, and explosives. wikipedia.orgnumberanalytics.com The reactivity of the nitro group is diverse; it can be reduced to an amine, act as a leaving group, and activate adjacent positions for various chemical transformations. hud.ac.uknih.govtcichemicals.com
The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the molecule to which it is attached. wikipedia.orgnumberanalytics.comnih.govechemi.comnumberanalytics.com This electron-withdrawing nature arises from both inductive and resonance effects. nih.govtcichemicals.com The high electronegativity of the oxygen atoms pulls electron density away from the nitrogen atom and, consequently, from the rest of the molecule. echemi.com This effect makes adjacent C-H bonds more acidic. wikipedia.orgnih.gov For example, the α-hydrogens of nitroalkanes are acidic enough to be deprotonated under basic conditions, forming a nitronate ion which can then act as a nucleophile in reactions like the Henry reaction or Michael addition. nih.govthieme-connect.com In aromatic systems, the electron-withdrawing character of the nitro group deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.comblogspot.com This ability to modulate electron density and activate molecules for nucleophilic attack or deprotonation makes the nitro group a key tool for constructing complex organic frameworks. hud.ac.uknih.gov
Versatility of the Nitro Group in Synthetic Transformations
The nitro group is a remarkably versatile functional group in organic synthesis, prized for its ability to be transformed into a multitude of other functionalities under mild conditions. mdpi.comwiley.com Its utility stems from several key electronic properties.
Key Synthetic Roles of the Nitro Group:
Electron-Withdrawing Effects: The strong electron-withdrawing capacity of the nitro group activates a molecule for nucleophilic attack. mdpi.com It also acidifies adjacent protons, enabling deprotonation to form stable nitronate anions, which are key intermediates in C-C bond-forming reactions like the Henry (nitro-aldol) and Michael reactions. mdpi.comwikipedia.org
Leaving Group Ability: The nitro group can function as an effective leaving group, facilitating substitution and elimination reactions. mdpi.combeilstein-journals.org
Transformation to Other Functional Groups: The nitro group is a synthetic precursor to a wide range of other functional groups. The most common transformation is its reduction to a primary amine (R-NO₂ → R-NH₂). wikipedia.orgnih.gov It can also be converted into carbonyl compounds through reactions like the Nef reaction, where a nitronate is hydrolyzed to a ketone or aldehyde. wikipedia.orgorganic-chemistry.org
Participation in Cycloadditions: Nitroalkenes are valuable dienophiles and dipolarophiles in cycloaddition reactions, enabling the construction of various cyclic and heterocyclic systems. scispace.commdpi.com
These characteristics make nitro compounds, including nitro-functionalized strained rings, powerful and versatile intermediates for creating complex molecular targets. wiley.comnih.gov
Overview of the Unique Reactivity and Synthetic Utility of 3-Nitrocyclopropene
The combination of the high ring strain of the cyclopropene moiety and the strong electron-withdrawing nature of the nitro group in this compound results in a highly reactive and synthetically valuable molecule. While direct studies on this compound itself are limited, its reactivity can be inferred from the extensive research on related nitrocyclopropanes and cyclopropenes. The synthesis of the parent nitrocyclopropane (B1651597) can be achieved by reacting 3-chloro-1-nitropropane with a base in a polar, aprotic solvent. google.com
The reactivity of such "donor-acceptor" cyclopropanes, where the nitro group acts as a powerful acceptor, is dominated by ring-opening and cycloaddition reactions. rsc.orgwestmont.edu Lewis acid catalysis is often employed to promote these transformations, which typically proceed through zwitterionic intermediates. organic-chemistry.orgresearchgate.net
Ring-Opening Reactions: Nitrocyclopropanes undergo ring-opening reactions when treated with nucleophiles or under thermal or acidic conditions. organic-chemistry.orgwestmont.edu For instance, treatment with a Lewis acid like boron trifluoride etherate can lead to a ring-opening rearrangement to form aroylmethylidene malonates. organic-chemistry.org Under basic conditions, denitration can occur to generate highly reactive allene (B1206475) intermediates, which can be trapped to form enynes or enesters. beilstein-journals.orgrsc.org
| Reactant | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates | BF₃·OEt₂, CH₂Cl₂ | Aroylmethylidene malonates | Up to 94% | organic-chemistry.org |
| Nitrocyclopropanes | Inorganic Base, Green Solvents | Enynes / Enesters | Up to 89% / 90% | rsc.org |
| Nitrocyclopropane Carboxylates | Amine/Phenol Nucleophiles, Microwave Irradiation | Ring-Opened Adducts | Comparable to conventional heating | westmont.edu |
Cycloaddition Reactions: As highly strained systems, nitro-substituted cyclopropanes and cyclopropenes are excellent partners in cycloaddition reactions. They can participate as three-carbon building blocks in formal [3+2] and other annulation reactions to construct five-membered rings and other complex heterocyclic systems. chim.itacs.orgacs.org For example, the reaction of nitrocyclopropanes with Huisgen zwitterions (formed from triphenylphosphine (B44618) and dialkyl azodicarboxylates) yields 3-alkoxy pyrazolines with high diastereoselectivity. acs.orgnih.gov These reactions showcase the ability of the nitrocyclopropane ring to act as a versatile synthon for complex heterocycle synthesis. researchgate.netresearchgate.net
| Cyclopropane Derivative | Reaction Partner | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| trans-2-Aryl-3-nitrocyclopropane-1,1-dicarboxylates | Huisgen Zwitterion | Ph₃P, DIAD, Toluene, rt | 3-Alkoxy Pyrazolines | Good | acs.org |
| Donor-Acceptor Cyclopropanes | Vinyl Azides | Lewis Acid (e.g., SnCl₄) | Azidocyclopentanes | Excellent | acs.org |
| Nitrocyclopropane Carboxylate | Alkynes | Thermal | Aziridinoisoxazoles | Not specified | researchgate.net |
The synthetic utility of this compound and its saturated analogs lies in their capacity to serve as compact, energy-rich building blocks that can be elaborated into a diverse array of functionalized carbocyclic and heterocyclic structures. The predictable, yet versatile, reactivity driven by ring strain and the electronic influence of the nitro group ensures their continued importance in synthetic organic chemistry.
Structure
3D Structure
Properties
CAS No. |
111770-06-0 |
|---|---|
Molecular Formula |
C3H3NO2 |
Molecular Weight |
85.06 g/mol |
IUPAC Name |
3-nitrocyclopropene |
InChI |
InChI=1S/C3H3NO2/c5-4(6)3-1-2-3/h1-3H |
InChI Key |
VSNJPWJJEIJBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitrocyclopropene and Analogues
Evolution of Cyclopropene (B1174273) Synthetic Approaches
The chemistry of cyclopropenes, the most strained of all carbocycles, began to be explored in depth around 1970. chim.it Early syntheses were often challenging due to the high ring strain (approximately 54 kcal/mol) and instability of the parent compound. wiley-vch.desioc-journal.cn The first synthesis of cyclopropene itself was achieved in 1922 through the thermal decomposition of trimethylcyclopropylammonium hydroxide (B78521), a method based on Hofmann elimination, which gave low yields. wiley-vch.de
Over the decades, synthetic methods have evolved significantly, with two primary strategies emerging: the [2+1] cycloaddition of carbenes or carbenoids to alkynes and 1,2-elimination reactions from substituted cyclopropanes. wiley-vch.dersc.orgresearchgate.net The transition metal-catalyzed decomposition of diazo compounds to form metal carbenes, which then add to alkynes, has become a powerful and versatile method for constructing the cyclopropene ring. wiley-vch.deorganic-chemistry.org Rhodium(II) catalysts, in particular, have proven effective for these cyclopropenation reactions. wiley-vch.de Concurrently, elimination reactions from functionalized cyclopropane (B1198618) precursors have remained a cornerstone of cyclopropene synthesis, offering an alternative pathway that avoids the use of often unstable diazo compounds. wiley-vch.deresearchgate.net More recent progress has focused on developing enantioselective methods to produce chiral cyclopropenes, which are valuable building blocks in asymmetric synthesis. wiley-vch.dersc.org
Strategies for the Preparation of Nitrocyclopropane (B1651597) Precursors
The synthesis of 3-nitrocyclopropene logically proceeds through a nitrocyclopropane intermediate. Nitrocyclopropanes are themselves attractive synthetic targets due to the energy stored in their strained ring system and the versatile reactivity of the nitro group. arkat-usa.orgumich.edu Several robust methods have been established for their preparation, which generally involve the formation of one or two carbon-carbon bonds to close the three-membered ring. researchgate.netnih.gov
Application of Michael Addition Reactions for Nitrocyclopropane Formation
A prominent strategy for synthesizing nitrocyclopropanes is the Michael-initiated ring closure (MIRC) reaction. nih.gov This approach typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. beilstein-journals.orgrsc.org
Several variations of this method exist. One common pathway involves the Michael addition of a malonate ester to a β-nitrostyrene. beilstein-journals.org The resulting adduct is then halogenated, and subsequent intramolecular nucleophilic substitution by the nitronate ion furnishes the nitrocyclopropane dicarboxylate. beilstein-journals.orgresearchgate.net An alternative MIRC approach utilizes the reaction of α-bromocycloalkenones with nitromethane (B149229) under phase-transfer catalyst (PTC) conditions. arkat-usa.orgrsc.org The reaction proceeds via Michael addition of the nitromethane anion to the enone, followed by an intramolecular cyclization with the elimination of the bromide ion. arkat-usa.org
The efficiency of these reactions can be influenced by catalysts and reaction conditions. For instance, organocatalysts like 6'-demethyl quinine (B1679958) have been used to achieve highly enantioselective and diastereoselective synthesis of nitrocyclopropanes from the conjugate addition of dimethyl bromomalonate to nitroalkenes. nih.govacs.org
Table 1: Michael Addition of 1,3-Dicarbonyl Compounds to Nitrostyrene beilstein-journals.org
| 1,3-Dicarbonyl Compound | Product | Yield (%) | Diastereomeric Ratio |
| Ethyl acetoacetate | Adduct 4c | 64 | 1:1 |
| Methyl acetoacetate | Adduct 4d | 59 | 1:1 |
| Benzoylacetone | Adduct 4e | 62 | 1:1.1 |
| Dibenzoylmethane | Adduct 4f | 55 | - |
| Acetylacetone | Adduct 4b | 51 | - |
Intramolecular Cyclopropanation Pathways
Intramolecular cyclopropanation provides a direct route to nitrocyclopropanes from linear precursors. A key example is the cyclization of γ-nitro alcohols. arkat-usa.orgumich.edu This transformation can be achieved via an intramolecular Mitsunobu displacement, where the hydroxyl group is activated under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to facilitate ring closure by the nucleophilic nitro group. arkat-usa.org This method has been applied to the synthesis of precursors for important molecules like 3-(trans-2'-nitrocyclopropyl)alanine. arkat-usa.orgumich.edu
Another pathway involves the intramolecular nucleophilic substitution within a Michael adduct. beilstein-journals.orgrsc.org After the initial conjugate addition, the newly formed enolate or nitronate can cyclize by displacing a leaving group located at the γ-position, effectively forming the cyclopropane ring in a single, often stereoselective, step. beilstein-journals.orgrsc.orgresearchgate.net
Cyclopropanation Reactions Involving Nitroalkenes
Nitroalkenes are excellent substrates for cyclopropanation reactions due to their electron-deficient nature, which makes them receptive to attack by carbenes, carbenoids, or ylides. arkat-usa.orgumich.edu One of the most established methods is the reaction of nitroalkenes with diazo compounds. arkat-usa.orgresearchgate.net For example, nitrodiazomethane derivatives can react with electron-rich alkenes in the presence of a rhodium(II) acetate (B1210297) catalyst to yield the corresponding nitrocyclopropanes. arkat-usa.org The yield of this reaction is highly dependent on the steric and electronic properties of the alkene, with electron-rich and unhindered alkenes providing the best results. arkat-usa.org
Another significant approach is the reaction of nitroalkenes with sulfur ylides, known as the Corey-Chaykovsky reaction. nih.govgoogle.com This method has been used for the diastereoselective cyclopropanation of acrylates derived from nitro compounds. google.com Additionally, bromonitromethane (B42901) can serve as a C1 source in reactions with electron-poor alkenes, such as α,β-unsaturated ketones, to form nitrocyclopropanes. arkat-usa.orgthieme-connect.com This cascade reaction is initiated by a Michael addition and followed by intramolecular cyclization. thieme-connect.com
Table 2: Rhodium-Catalyzed Cyclopropanation of Alkenes with Ethyl 2-Nitro-2-diazoacetate arkat-usa.org
| Alkene | Product | Yield (%) |
| Styrene | Ethyl 2-nitro-3-phenylcyclopropane-1-carboxylate | 78 |
| 1-Methyl-1-cyclohexene | Ethyl 1-methyl-7-nitrobicyclo[4.1.0]heptane-7-carboxylate | 75 |
| 2,3-Dimethyl-2-butene | Ethyl 2,2,3,3-tetramethyl-1-nitrocyclopropane-1-carboxylate | 50 |
| Indene | Ethyl 2-nitro-1a,6b-dihydro-1H-cyclopropa[a]indene-1-carboxylate | 75 |
| (E)-Stilbene | Ethyl 2-nitro-3-phenylcyclopropane-1-carboxylate | 60 |
Olefin-Forming Elimination Reactions for Cyclopropene Generation
The final step in the synthesis of a cyclopropene from a saturated cyclopropane precursor is an elimination reaction to form the endocyclic double bond. wiley-vch.de This is typically a 1,2-elimination of groups such as a hydrogen halide (H-X) or a dihalogen (X-X) from an appropriately substituted cyclopropane, often induced by a strong base. wiley-vch.deresearchgate.net
Nitrite (B80452) Elimination from Substituted Nitrocyclopropanes
The conversion of a nitrocyclopropane to a cyclopropene requires the elimination of the nitro group along with a vicinal hydrogen atom. This can be conceptualized as an elimination of nitrous acid (HNO₂). A documented pathway for achieving this transformation involves the electrochemical reduction of nitrocyclopropanes. researchgate.net Studies using cyclic voltammetry have shown that substituted nitrocyclopropanes can be reduced to their corresponding radical anions. researchgate.net These radical anion intermediates are unstable and can undergo rapid cleavage of the carbon-nitrogen bond to expel a nitrite ion (NO₂⁻). researchgate.net This process generates a cyclopropyl (B3062369) radical, which can then be further reduced and protonated or undergo other reactions. The rate of nitrite expulsion is significant, demonstrating the feasibility of cleaving the C-NO₂ bond in this manner. researchgate.net While this electrochemical method confirms the principle of nitrite elimination, chemical methods to achieve this transformation under standard laboratory conditions are also a subject of synthetic exploration.
Carbene and Carbenoid Additions to Alkynes
The addition of carbenes or carbenoids to alkynes is a primary and versatile method for the synthesis of cyclopropenes. wiley-vch.de This transformation involves the [2+1] cycloaddition of a carbene, a neutral species with a divalent carbon atom, to the triple bond of an alkyne. wiley-vch.delibretexts.org Carbenes are typically generated in situ as reactive intermediates from precursors such as diazo compounds. wiley-vch.dersc.org
The reaction of a carbene with an alkyne proceeds in a single, concerted step to form the cyclopropene ring. masterorganicchemistry.com This mechanism ensures that the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For instance, the addition of a carbene to a disubstituted alkyne results in a cyclopropene with the substituents in a defined spatial arrangement.
A significant advancement in this area is the use of metal-catalyzed carbene transfer reactions. acs.org Catalysts, often based on rhodium or copper, modulate the reactivity of the carbene, leading to higher selectivity and efficiency. ajol.infosqu.edu.om For example, the decomposition of diazo compounds in the presence of a transition metal catalyst generates a metal-stabilized carbene, or carbenoid, which is more selective than the free carbene. squ.edu.om This approach has been successfully employed in the synthesis of various substituted cyclopropenes. The synthesis of the parent this compound has been accomplished through the reaction of nitrodiazomethane with acetylene. dtic.mil
| Carbene Precursor | Carbene/Carbenoid Generated | Typical Alkyne Substrate | Resulting Cyclopropene Type |
|---|---|---|---|
| Nitrodiazomethane | Nitrocarbene | Acetylene | This compound |
| Ethyl diazoacetate | Ethoxycarbonylcarbene | Terminal Alkynes | Ethyl 1-alkylcycloprop-2-ene-1-carboxylate |
| 2-Diazo-2-phenylacetonitrile | Cyano(phenyl)carbene | Electron-rich Olefins (for cyclopropanes) | Nitrile-substituted cyclopropanes |
| Dimethyl (diazomethyl)phosphonate | (Dimethoxyphosphoryl)carbene | Styrene | Dimethyl (2-phenylcyclopropyl)phosphonate |
Catalytic Approaches to Cyclopropene Ring System Assembly
Catalytic methods have become indispensable for the synthesis of complex and functionally diverse cyclopropene derivatives. These approaches offer significant advantages in terms of efficiency, selectivity, and the ability to construct chiral molecules.
Dirhodium-Catalyzed Cyclization Processes
Dirhodium(II) complexes are exceptionally effective catalysts for reactions involving diazo compounds, including the synthesis of cyclopropenes from alkynes. ajol.infosqu.edu.om These catalysts, featuring a "paddlewheel" structure, facilitate the decomposition of diazo compounds to form rhodium-bound carbenes. squ.edu.omsnnu.edu.cn This process occurs under mild conditions and with high turnover rates. ajol.info
The dirhodium carbene intermediate is electrophilic and readily reacts with the nucleophilic triple bond of an alkyne to form the cyclopropene ring. squ.edu.om The nature of the bridging ligands on the dirhodium catalyst plays a crucial role in modulating its reactivity and selectivity. squ.edu.om For instance, dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a commonly used catalyst for these transformations. ajol.infosqu.edu.om
Dirhodium-catalyzed reactions can be performed both inter- and intramolecularly. ajol.info Intramolecular cyclopropenation, where the alkyne and the diazo group are part of the same molecule, is a powerful strategy for constructing strained bicyclic systems containing a cyclopropene ring. nih.govnih.gov
| Dirhodium Catalyst | Diazo Compound Type | Key Features of the Transformation |
|---|---|---|
| Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | α-Diazocarbonyl compounds | General and versatile for cyclopropanation and cyclopropenation. ajol.infosqu.edu.om |
| Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) | α-Alkyl-α-diazoesters | Enables enantioselective intermolecular reactions with challenging substrates. nih.gov |
| Dirhodium(II) tetra(N-(dodecylbenzenesulfonyl)prolinate) | Vinyldiazoacetates | High enantioselectivity in the cyclopropenation of terminal alkynes. capes.gov.br |
| Rh₂(esp)₂ | Pseudocyclic hypervalent iodine reagent | Generates a Rh-carbynoid for the synthesis of cyclopropenium cations. acs.org |
Stereoselective Syntheses of Optically Active Cyclopropenes
The development of stereoselective methods for the synthesis of optically active cyclopropenes is a significant area of research, driven by the potential applications of chiral cyclopropenes in asymmetric synthesis and medicinal chemistry. wiley-vch.deresearchgate.net Chiral dirhodium catalysts have emerged as a powerful tool for achieving high levels of enantioselectivity in the cyclopropenation of alkynes. wiley-vch.dersc.org
By employing dirhodium complexes with chiral carboxylate or carboxamidate ligands, the transfer of the carbene to the alkyne can be controlled to favor the formation of one enantiomer of the cyclopropene product over the other. wiley-vch.de For example, dirhodium catalysts derived from chiral amino acids, such as N-phthaloyl-tert-leucine, have been shown to be highly effective for enantioselective cyclopropanation reactions. nih.gov
Reactivity Profiles and Mechanistic Investigations of 3 Nitrocyclopropene Derivatives
Thermal Decomposition and Isomerization Pathways
The thermal behavior of 3-nitrocyclopropene derivatives is characterized by complex isomerization and decomposition pathways, driven by the high ring strain of approximately 228 kJ mol⁻¹ and the electronic influence of the nitro group. sci-hub.searkat-usa.org Computational studies have been employed to understand the energetics and mechanisms of these transformations. researchgate.netmdpi.com
For instance, the rotational barrier of the NO2 group in this compound has been calculated to be about 4.4 kcal/mol. researchgate.net Isomerization reactions can involve the transformation of the molecule into an isomer with the same molecular formula but a different structural or spatial arrangement of atoms. numberanalytics.com These reactions can proceed through various mechanisms, including concerted and stepwise pathways, and can be influenced by factors like temperature. numberanalytics.com
Formation and Reactivity of Diradical Intermediates
The thermal decomposition of cyclopropene (B1174273) derivatives can proceed through the formation of diradical intermediates. ontosight.aicaltech.edu These are molecules with two unpaired electrons, which gives them unique reactivity. ontosight.ai The cleavage of the cyclopropane (B1198618) ring can lead to the formation of a twist-boat diradical intermediate, which plays a key role in subsequent reactions like cycloadditions and rearrangements. ontosight.ai
The reactivity of these diradicals is distinct from that of monoradicals. nih.govroaldhoffmann.com Their electronic structure, with two degenerate or nearly degenerate molecular orbitals occupied by two electrons, influences their behavior. nih.govroaldhoffmann.com The formation of these intermediates is often a key step in formal cycloadditions driven by the homolytic opening of the strained ring. nih.gov
Concerted and Stepwise Vinylcarbene and Vinylidene Rearrangements
Vinylcarbenes and vinylidenes are key intermediates in the thermal rearrangements of cyclopropenes. cdnsciencepub.comresearchgate.net The ring opening of cyclopropenes can lead to the formation of vinylcarbene intermediates, which can then undergo further reactions. cdnsciencepub.com These rearrangements can occur through either concerted pathways, where bond breaking and bond formation happen simultaneously, or stepwise pathways involving discrete intermediates. cdnsciencepub.comnih.gov
Theoretical studies have explored the interconversion between cyclopropenes and propenylidenes, suggesting that both syn and anti vinylmethylenes can undergo ring closure to form cyclopropene. cdnsciencepub.com Donor-acceptor cyclopropenes are effective precursors for metallo-vinylcarbenes, which can participate in highly stereoselective transformations under milder conditions than those required for dinitrogen extrusion from diazo compounds. researchgate.net
Ring-Opening Reaction Mechanisms
The high ring strain of cyclopropanes, estimated at 27.5 kcal mol⁻¹, makes ring-opening reactions thermodynamically favorable. rsc.org This inherent strain, combined with the electronic effects of substituents like the nitro group, dictates the mechanism of ring cleavage.
Nucleophilic Ring-Opening Processes
Nitrocyclopropanes, as donor-acceptor (D-A) cyclopropanes, are susceptible to nucleophilic attack, which leads to ring opening. westmont.eduthieme-connect.com The presence of both a donor and an acceptor group on the cyclopropane ring facilitates this process. westmont.edu A variety of nucleophiles, including amines and phenols, have been shown to open the nitrocyclopropane (B1651597) ring. westmont.eduthieme-connect.com These reactions can be promoted by thermal conditions or microwave irradiation, with the latter often significantly reducing reaction times. westmont.edu
The mechanism of nucleophilic addition to the cyclopropane ring is a fundamental process in these reactions. masterorganicchemistry.comlibretexts.orgsavemyexams.com The nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a linear, functionalized product. thieme-connect.com The regioselectivity of the attack can be influenced by the substituents on the cyclopropane ring. thieme-connect.com
Lewis Acid-Promoted Ring Cleavage
Lewis acids can catalyze the ring-opening of cyclopropanes by coordinating to the electron-withdrawing group, thereby activating the ring towards cleavage. rsc.orgnih.govunc.eduwikipedia.org This strategy has been widely used for donor-acceptor cyclopropanes. nih.govunc.edu The Lewis acid enhances the electrophilicity of the cyclopropane, facilitating either nucleophilic attack or C-C bond cleavage. wikipedia.org
In the context of this compound derivatives, a Lewis acid can coordinate to the nitro group, promoting the cleavage of a vicinal C-C bond to form a zwitterionic intermediate. nih.gov This intermediate can then be trapped by a nucleophile. nih.gov Various Lewis acids, including those based on tin, zinc, and aluminum, have been employed to promote these transformations. rsc.orgunc.edu
Strain-Relieving Pathways of C-C Bond Scission
The inherent ring strain in cyclopropanes is a major driving force for C-C bond scission. rsc.orgmasterorganicchemistry.com The release of this strain energy, which is approximately 27.5 kcal/mol for the cyclopropane ring, contributes to the thermodynamic feasibility of ring-opening reactions. rsc.org This strain arises from both angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent substituents). masterorganicchemistry.com
The cleavage of a C-C bond in a cyclopropane derivative relieves this strain, leading to a more stable, acyclic product. rsc.org This process can be initiated by various means, including thermal activation, nucleophilic attack, or interaction with a Lewis acid or transition metal catalyst. cdnsciencepub.comrsc.orgnih.gov The specific pathway of C-C bond scission can be influenced by the substitution pattern on the cyclopropane ring. nih.gov
Transition Metal-Mediated Ring-Opening Mechanisms
Transition metal catalysis offers a powerful tool for the ring-opening of strained three-membered rings like cyclopropanes. princeton.edu The inherent ring strain makes them susceptible to facile ring-opening reactions, providing a pathway to more complex molecular structures. princeton.edu The mechanisms of these reactions are diverse and depend on the specific transition metal, its ligands, and the substrate. princeton.edunih.gov
Key mechanistic steps in transition metal-catalyzed reactions often include oxidative addition, reductive elimination, migratory insertion, and beta-hydride elimination. numberanalytics.comlibretexts.org In the context of cyclopropane ring-opening, a common activation mode involves the formation of a metallacyclobutane intermediate through oxidative addition of the metal into a C-C bond of the cyclopropane ring. snnu.edu.cn For instance, Rh(I) catalysis can promote the intramolecular cycloaddition of certain vinylcyclopropane (B126155) (VCP) derivatives. pku.edu.cn The proposed mechanism involves the formation of a Rh(I)-alkene complex, followed by oxidative addition, ring-opening to a rhodacyclobutane, and subsequent reductive elimination to yield the final product. pku.edu.cn
The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropane ring. In reactions of 2-arylated 3-nitrocyclopropane-1,1-dicarboxylates, the choice of Lewis acid can direct the reaction towards different outcomes. For example, using tin(II) chloride can lead to ring-opening and subsequent nucleophilic attack by the nitro group to form functionalized isoxazolines. researchgate.net
In some cases, the ring-opening is proposed to proceed through a carbocation intermediate, especially when a direct mechanistic pathway is sterically inaccessible. princeton.edu The specific nature of the catalyst is crucial; for example, cobalt complexes like Co2(CO)8 are common in carbonylation reactions, where the mechanism often begins with carbene formation. nih.gov The ligands attached to the transition metal also play a critical role by modifying the electronic and steric properties of the metal center, thereby influencing the reaction's pathway and outcome. numberanalytics.comnumberanalytics.com
Cycloaddition Reactivity
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org
[3+2] Cycloadditions, Including Nitrile N-Oxide and Dipolarophile Reactions
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocyclic rings. nih.govwikipedia.orgchesci.com This reaction involves a 1,3-dipole (a three-atom, four-π-electron system) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgchesci.com Nitrocyclopropanes can serve as precursors to the 1,3-dipole. For instance, nitrocyclopropane carboxylates can undergo a cascade intramolecular rearrangement to form cyclic nitronates, which then participate in thermal [3+2] cycloaddition reactions with dipolarophiles like substituted phenylacetylenes. researchgate.netrsc.org
A prominent example of a 1,3-dipole is a nitrile N-oxide. sci-rad.com These can be generated from aldehydes via oxime formation followed by a halogenation/dehydrohalogenation sequence. mdpi.com Nitrile N-oxides react with conjugated nitroalkenes in [3+2] cycloadditions to produce nitro-functionalized 2-isoxazolines. mdpi.com The reaction between a nitrile N-oxide and an alkene is a concerted, pericyclic process. wikipedia.org
The reactivity in these cycloadditions can be understood using Frontier Molecular Orbital (FMO) theory. wikipedia.org Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org For example, in reactions of nitrile N-oxides with electron-rich alkenes, the nitrile oxide acts as the electrophile. researchgate.net Theoretical studies using Density Functional Theory (DFT) have shown these reactions to be polar, one-step processes. mdpi.com
Regioselectivity in [3+2] cycloadditions determines which of the possible regioisomers is formed. nih.gov This is a critical aspect, especially when using unsymmetrically substituted dipolarophiles. nih.gov The outcome is governed by a combination of electronic, steric, and orbital factors. nih.gov
In the [3+2] cycloaddition of nitrones with alkenes, the regioselectivity is controlled by the dominant frontier orbital interaction. wikipedia.org When the dipolarophile has an electron-donating group, the interaction between the HOMO of the dipolarophile and the LUMO of the nitrone is dominant, leading to the 5-substituted isoxazolidine. wikipedia.org Conversely, with an electron-poor dipolarophile, the HOMO of the nitrone and the LUMO of the dipolarophile interaction is more important, favoring the 4-substituted product. wikipedia.org
DFT calculations have been extensively used to predict and explain the regioselectivity of these reactions. mdpi.commdpi.com For the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes, calculations show that the formation of 5-substituted 3-nitro-2-isoxazolidines is strongly preferred kinetically. mdpi.com Interestingly, in this specific case, the regioselectivity is primarily dictated by steric effects rather than local electrophile/nucleophile interactions. mdpi.com Similarly, in the reaction of nitrous oxide with conjugated nitroalkenes, DFT studies predict the preferential formation of Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines from a kinetic standpoint. mdpi.com
Experimental results often align with these theoretical predictions. For instance, the reaction of (E)-3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones proceeds with complete regioselectivity. mdpi.comresearchgate.net The reaction of pyridazinium ylides with methyl propiolate also occurs with complete regioselectivity, yielding a single regioisomer. nih.gov
The table below summarizes the regiochemical outcomes for selected [3+2] cycloaddition reactions involving nitro-substituted compounds.
| Dipole | Dipolarophile | Predicted/Observed Major Regioisomer | Reference |
| Diarylnitrones | (E)-3,3,3-tribromo-1-nitroprop-1-ene | 3,4-cis-4,5-trans-4-nitroisoxazolidines | mdpi.com |
| Nitro-substituted formonitrile N-oxide | Electron-rich alkenes | 5-substituted 3-nitro-2-isoxazolidines | mdpi.com |
| Nitrous oxide | Conjugated nitroalkenes | Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines | mdpi.com |
| Pyridazinium ylides | Methyl propiolate | Single pyrrolopyridazine regioisomer | nih.gov |
The stereochemical outcome of a [3+2] cycloaddition is another crucial aspect, with the reaction's diastereoselectivity often being high. nih.gov Nitrone-olefin cycloadditions are stereospecific with respect to the alkene's configuration. wikipedia.org
In the cascade reaction of nitrocyclopropane carboxylates, which rearrange to cyclic nitronates before cycloaddition, the resulting aziridinoisoxazoles are typically obtained as single diastereomers, indicating a highly diastereoselective process. researchgate.netrsc.org Similarly, the reaction between (E)-3,3,3-tribromo-1-nitroprop-1-ene and diarylnitrones proceeds with full stereoselectivity, yielding specific 3,4-cis-4,5-trans-4-nitroisoxazolidines. mdpi.comresearchgate.net
Intramolecular silyl (B83357) nitronate cycloadditions (ISNCs) also exhibit remarkable diastereospecificity. mdpi.com Each diastereomer of the starting nitroether leads to only one of four possible diastereomeric products. mdpi.com The stereochemistry of the major diastereomers in these reactions, however, did not always align with previously published findings, highlighting the complexity of predicting stereochemical outcomes. mdpi.com
DFT calculations and 2D NOE experiments are valuable tools for establishing the stereochemistry of the cycloadducts. researchgate.netrsc.org For example, in intramolecular [3+2] cycloadditions involving a nitrile oxide-heterocycle system, DFT calculations correctly predicted that the exo pathway is favored both thermodynamically and kinetically, which was consistent with experimental observations. rsc.org
The table below presents the observed diastereoselectivity for some representative [3+2] cycloaddition reactions.
| Reactants | Reaction Type | Observed Diastereoselectivity | Reference |
| Nitrocyclopropane carboxylates + Phenylacetylenes | Cascade rearrangement/[3+2] cycloaddition | Highly diastereoselective (mostly single diastereomers) | researchgate.netrsc.org |
| Diarylnitrones + (E)-3,3,3-tribromo-1-nitroprop-1-ene | [3+2] cycloaddition | Full stereoselectivity (3,4-cis-4,5-trans) | mdpi.comresearchgate.net |
| Alkenyl/Alkynyl Nitroethers | Intramolecular Silyl Nitronate Cycloaddition (ISNC) | Remarkable diastereospecificity | mdpi.com |
| N-methyl-C-(diethoxyphosphoryl)nitrone + N-allyl nucleobases | [3+2] cycloaddition | Moderate diastereoselectivity (d.e. 2-62%), trans-isoxazolidines predominate | researchgate.net |
Analysis of Regioselectivity in Cycloaddition
Diels-Alder and Related Pericyclic Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. organic-chemistry.orgsigmaaldrich.comwikipedia.org This concerted, pericyclic reaction is driven by the formation of more stable σ-bonds from π-bonds. organic-chemistry.org The reaction's efficiency is typically enhanced when the diene is electron-rich and the dienophile is electron-poor, or in "inverse-demand" cases, when the diene is electron-poor and the dienophile is electron-rich. organic-chemistry.org
While direct information on the homo-Diels-Alder reactivity of this compound itself is scarce, the principles of Diels-Alder reactions provide a framework for predicting its behavior. The parent this compound has been synthesized. researchgate.net Given the electron-withdrawing nature of the nitro group, this compound would be expected to act as a dienophile in normal-demand Diels-Alder reactions. The strain of the cyclopropene ring could also influence its reactivity.
In a related context, 3-acylamino-2H-pyran-2-ones can serve as dienes in Diels-Alder reactions with alkynes as dienophiles, leading to highly substituted anilines. chim.it The electronic properties of substituents on both the diene and dienophile significantly affect the reactivity and the conditions required for the reaction to proceed. chim.it
The stereoselectivity of Diels-Alder reactions is well-established, with cyclic dienes often favoring the formation of the endo product under kinetic control due to secondary orbital interactions. organic-chemistry.orguhcl.edu
Chemical Transformations of the Nitro Functional Group
The nitro group is a highly versatile functional group that significantly influences the reactivity of the cyclopropane ring. beilstein-journals.orgresearchgate.net It not only activates the molecule for various reactions but can also be transformed into a wide array of other functional groups, serving as a nucleophile, electrophile, or a leaving group. beilstein-journals.orgd-nb.info
Reductive Manipulations of the Nitro Moiety
One of the most common transformations of the nitro group is its reduction to an amine. This conversion dramatically changes the electronic properties of the substituent from strongly deactivating and meta-directing to strongly activating and ortho-, para-directing in aromatic systems. masterorganicchemistry.com Several methods are available for this reduction.
Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a highly effective method for reducing nitro groups to primary amines. arkat-usa.org Other easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are also commonly employed. masterorganicchemistry.com More modern methods include the use of trichlorosilane (B8805176) in the presence of an organic base, which is an efficient and broadly applicable process for converting nitro groups to amines in aliphatic, aromatic, and heterocyclic compounds. google.com
| Reagent | Product | Notes | Reference |
| H₂ (2 bar), Pd/C | Primary Amine | Catalytic hydrogenation at medium pressure. | arkat-usa.org |
| Fe, Sn, or Zn with HCl | Primary Amine | Involves an easily oxidized metal in acidic conditions. | masterorganicchemistry.com |
| Trichlorosilane, Organic Base | Primary Amine | Efficient for a wide range of nitro compounds. | google.com |
| Triethylsilane, Pd(OAc)₂ | Hydroxylamine | Chemoselective reduction of aliphatic nitro derivatives. | google.com |
This table summarizes various methods for the reductive manipulation of the nitro group.
Enzymatic reductions are also possible. For instance, 3-nitrophenol (B1666305) nitroreductase can chemoselectively reduce aromatic nitro groups to hydroxylamino groups in the presence of NADPH. nih.gov
Denitration Reactions Leading to Novel Intermediates
The nitro group can also act as a leaving group in denitration reactions, leading to the formation of highly reactive and synthetically useful intermediates. When 3-arylated 2-nitrocyclopropane-1,1-dicarboxylates are treated with a Lewis acid like tin(II) chloride, denitration can occur, generating highly electron-deficient enones. beilstein-journals.orgresearchgate.net Under basic conditions, these nitrocyclopropanes can undergo denitration to form reactive allene (B1206475) intermediates, which can be used to synthesize polyfunctionalized enynes. researchgate.net The choice of conditions can thus lead to divergent reaction pathways, highlighting the synthetic utility of the nitro group as a masked reactive site.
Carbometallation and Related Organometallic Reactions
Carbometallation is a reaction where a carbon-metal bond adds across a carbon-carbon double or triple bond, forming a new carbon-carbon bond and a new carbon-metal bond. numberanalytics.comwikipedia.org Due to their ring strain, cyclopropene derivatives are highly reactive substrates for carbometallation reactions. beilstein-journals.org
Directed carbozincation reactions of cyclopropenes bearing ester or oxazolidinone substituents have been developed. nih.gov These reactions provide a direct method for creating functionalized cyclopropanes. The directing group, such as an ester, controls the facial selectivity of the addition of the organozinc reagent. This approach is advantageous because organozinc reagents are tolerant of many functional groups, unlike more reactive Grignard reagents. nih.gov The resulting cyclopropylzinc adducts can be trapped with various electrophiles, like I₂ or allyl bromide, to introduce further functionality. nih.gov
| Cyclopropene Substrate | Organozinc Reagent | Product | Yield | Diastereoselectivity | Reference |
| Ethyl 1-methylcycloprop-2-ene-1-carboxylate | Et₂Zn | Ethyl 2,3-diethyl-2-methylcyclopropane-1-carboxylate | 82% | >20:1 | nih.gov |
| Ethyl 1-phenylcycloprop-2-ene-1-carboxylate | Et₂Zn | Ethyl 2,3-diethyl-2-phenylcyclopropane-1-carboxylate | 89% | >20:1 | nih.gov |
| (S)-4-benzyl-3-(cycloprop-2-ene-1-carbonyl)oxazolidin-2-one | Ph₂Zn | (S)-4-benzyl-3-((1R,2S,3S)-2,3-diphenylcyclopropane-1-carbonyl)oxazolidin-2-one | 83% | >20:1 | nih.gov |
This table presents examples of directed carbozincation reactions of cyclopropene derivatives.
Enantioselective Transformations and Chiral Induction
The synthesis of enantiomerically pure nitrocyclopropanes is of significant interest as these compounds are key building blocks for important targets, including natural products and pharmaceuticals. researchgate.netarkat-usa.orgresearchgate.net Chiral induction in reactions involving nitrocyclopropenes can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of nitrocyclopropanes. researchgate.netacs.org For example, the conjugate addition of dimethyl bromomalonate to nitroalkenes, followed by intramolecular cyclization, can be catalyzed by cinchona alkaloids like 6′-demethyl quinine (B1679958) to afford highly enantioenriched nitrocyclopropanes. rsc.org Similarly, chiral phase-transfer catalysts can be used to synthesize functionalized cyclopropanes with excellent diastereo- and enantioselectivity. rsc.org These methods allow for the construction of complex molecules with multiple stereogenic centers. researchgate.net
Ligand Control in Divergent Reaction Pathways
In transition-metal-catalyzed reactions, the choice of ligand bound to the metal center is crucial for controlling reactivity and selectivity. nih.gov The steric and electronic properties of the ligand can dictate the reaction pathway, leading to different products from the same starting materials. nih.govkaist.ac.kr
For instance, in palladium-catalyzed reactions, sterically demanding, electron-rich ligands like dialkylbiaryl phosphines are often used. nih.gov However, in reactions where key intermediates are sterically crowded, less demanding ligands may be advantageous. nih.gov The bulkiness of a phosphine (B1218219) ligand can determine the chemoselectivity of a reaction, such as in the N-arylation of ammonia, where less bulky ligands may lead to the diarylated product while bulkier ligands stop the reaction at the mono-arylated stage. kaist.ac.kr This control is often attributed to the ligand's ability to influence the geometry and stability of reaction intermediates. kaist.ac.krlibretexts.org In the context of this compound chemistry, ligand control could be exploited in cross-coupling or other metal-catalyzed transformations to selectively form one of several possible products or to induce high levels of enantioselectivity in chiral syntheses. The ability of ligands to modulate the electronic properties of the metal center can also influence redox-controlled processes. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution NMR Spectroscopy for Complex Stereochemical Assignment
However, studies on substituted nitrocyclopropanes and cyclopropenes provide some insight into the expected spectral features. For instance, the NMR spectra of acylated nitrocyclopropanes have been reported, though the electronic environment of the cyclopropane (B1198618) ring in these saturated systems differs significantly from the unsaturated cyclopropene (B1174273) ring. dtic.mil In the case of 1,2-diphenyl-3-nitrocyclopropene, the NMR spectrum was instrumental in its initial characterization, although the focus was on distinguishing it from its isomeric nitrite (B80452) structure rather than a detailed stereochemical assignment of the parent compound. datapdf.com Theoretical calculations on 3-nitrocyclopropene have been performed, which could, in principle, predict its NMR chemical shifts and coupling constants. acs.orgacs.orglookchem.com Without experimental validation, these theoretical values remain predictive.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
A complete experimental vibrational spectrum (Infrared and Raman) of this compound has not been published. The challenges in synthesizing and handling this compound have hindered its experimental spectroscopic analysis.
Theoretical studies have, however, provided predictions of its vibrational frequencies. A study by El-Rayyes et al. focused on the vibrational spectra and potential energy distribution of 3-nitroso- and this compound using theoretical methods. These computational analyses can suggest the expected positions of key vibrational modes, such as the C=C stretching, the symmetric and asymmetric NO2 stretching, and various ring deformation modes. Another theoretical investigation by Cheer et al. also included ab initio calculations for this compound which would encompass its vibrational properties. acs.orgacs.orglookchem.com For comparison, the vibrational spectra of the parent cyclopropene and its alkyl and silyl (B83357) derivatives have been extensively studied, offering a basis for understanding the fundamental vibrations of the three-membered ring. dtic.mil
Table 1: Theoretical Vibrational Data for this compound (Representative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| NO₂ asymmetric stretch | Data not available |
| NO₂ symmetric stretch | Data not available |
| C=C stretch | Data not available |
| Ring deformation | Data not available |
| C-H stretch | Data not available |
| C-N stretch | Data not available |
X-ray Crystallography for Definitive Solid-State Structure Determination
No experimental X-ray crystal structure of the parent this compound has been reported. The high volatility and reactivity of small, strained molecules like this compound make obtaining a single crystal suitable for X-ray diffraction analysis exceptionally challenging.
The most relevant experimental data comes from the crystal structure of a substituted derivative, 1,2-diphenyl-3-nitrocyclopropene, which was successfully determined by Cheer et al. acs.orgacs.orglookchem.com This study provided crucial evidence for the nitrocyclopropene structure over the isomeric nitrite. The authors also performed ab initio calculations on the parent this compound to compare with the experimental data of the substituted compound. These calculations predicted a bisected conformation for the nitro group relative to the cyclopropene ring. acs.orgacs.orglookchem.com Another conference proceeding mentioned the crystal structure of 3-cyano-3-nitro-1-phenylcyclopropene.
Table 2: Calculated Structural Parameters for this compound
| Parameter | Calculated Value |
| C=C bond length | Data not available |
| C-C bond length | Data not available |
| C-N bond length | Data not available |
| C-H bond length | Data not available |
| C-C-C bond angle | Data not available |
| H-C-H bond angle | Data not available |
Note: While these parameters were calculated in the cited studies, the specific values are not available in the abstracts. This table illustrates the type of data that would be expected from such a study.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
There are no published studies on the chiroptical properties of this compound. As this compound itself is achiral, it would not exhibit electronic circular dichroism (ECD) or other chiroptical effects. For chiroptical properties to be observed, a chiral center would need to be introduced, for example, by substitution on the ring. The synthesis and separation of enantiomers of a chiral derivative of this compound would be a prerequisite for any chiroptical analysis. Given the synthetic challenges for the parent compound, such studies on chiral derivatives have not been reported.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations provide fundamental insights into the molecule's stability, electron distribution, and orbital interactions, which are crucial for understanding its chemical behavior. qulacs.org
Density Functional Theory (DFT) Applications in Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like 3-nitrocyclopropene. wikipedia.orgresearchgate.net DFT calculations are employed to determine the optimized geometry of the molecule, corresponding to the minimum energy structure on the potential energy surface. libretexts.org These calculations provide precise bond lengths, bond angles, and dihedral angles.
For this compound, DFT studies would focus on the impact of the nitro group on the geometry of the cyclopropene (B1174273) ring. The electron-withdrawing nature of the NO₂ group is expected to influence the C-C bond lengths within the ring and the C-N bond length. Different functionals, such as B3LYP or M06-2X, combined with various basis sets like 6-311+G(d,p), are often utilized to achieve a balance between computational cost and accuracy. sioc-journal.cnmdpi.com The choice of functional and basis set is critical for obtaining reliable results. rsc.org
The electronic properties, including the dipole moment, partial atomic charges, and electrostatic potential, are also readily calculated using DFT. These properties are essential for understanding intermolecular interactions and the molecule's behavior in different solvent environments.
Frontier Molecular Orbital Theory (e.g., HOMO-LUMO Gap Analysis) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The energies and shapes of these frontier orbitals govern the course of many chemical reactions. imperial.ac.uk
In the case of this compound, the HOMO is expected to be located primarily on the cyclopropene ring, specifically the π-bond, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. taylorandfrancis.com
FMO analysis can predict whether this compound will act as an electrophile or a nucleophile in a given reaction. The low-lying LUMO associated with the nitro group suggests that it will readily accept electrons, making it a potent electrophile in reactions like cycloadditions.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides invaluable tools for mapping out the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. nih.gov
Mapping of Potential Energy Surfaces and Reaction Coordinates
A potential energy surface (PES) is a conceptual and mathematical landscape that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.orgwikipedia.org By mapping the PES, chemists can identify the most likely pathway a reaction will follow, known as the reaction coordinate. wikipedia.org This pathway connects reactants to products through the lowest possible energy route.
For reactions involving this compound, computational methods can be used to construct the PES for processes such as cycloadditions, ring-opening reactions, or nucleophilic attacks. rug.nl This involves calculating the energy at numerous points along the reaction coordinate, identifying reactants, products, intermediates, and transition states. libretexts.org
Characterization of Transition States and Intermediates
A crucial aspect of understanding reaction mechanisms is the characterization of transition states and any intermediates that may be formed. wolfram.com A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that the reactants must pass through to become products. mit.edu Intermediates are metastable species that exist in local energy minima along the reaction path.
Computational chemists use various algorithms to locate and verify transition state structures. researchgate.net Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For instance, in a cycloaddition reaction involving this compound, the transition state geometry would reveal the extent of bond formation and breaking at the point of maximum energy. researchgate.net
Differentiation Between Synchronous, Asynchronous, and Stepwise Mechanisms
Computational studies can distinguish between different types of reaction mechanisms. In a synchronous mechanism, all bond-forming and bond-breaking events occur in a single, concerted step. An asynchronous mechanism is also concerted, but the bond-making and -breaking processes are not equally advanced at the transition state. A stepwise mechanism, on the other hand, involves the formation of one or more intermediates.
By analyzing the potential energy surface and the nature of the transition states, it is possible to determine which of these mechanisms is operative. For example, the absence of any stable intermediates on the PES between reactants and products would suggest a concerted (synchronous or asynchronous) mechanism. mdpi.com The geometry of the transition state can further differentiate between synchronous and asynchronous pathways. If a reaction proceeds through a distinct intermediate with its own transition states for formation and subsequent reaction, the mechanism is considered stepwise. wolfram.comresearchgate.net
Computational Rationale for Regioselectivity and Stereoselectivity
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the regioselectivity and stereoselectivity of reactions involving this compound and related nitro-substituted compounds. researchgate.nettubitak.gov.trmdpi.com These computational methods allow for the detailed examination of reaction mechanisms, transition states, and the factors that govern the formation of specific isomers. researchgate.netnumberanalytics.com
In the context of cycloaddition reactions, which are common for compounds like this compound, DFT calculations can predict the most likely products by evaluating the activation energies of different possible reaction pathways. researchgate.netmdpi.com For instance, in [3+2] cycloaddition reactions involving nitroalkenes, computational studies have been used to determine whether the reaction will proceed via a one-step or a two-step mechanism and to predict the preferred regiochemistry. researchgate.net The analysis of the electronic structure of the reactants, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the orbital interactions that direct the regiochemical outcome. tubitak.gov.tr
For example, a computational study on the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes using the wb97xd/6-311+G(d) (PCM) method showed that the reactions proceed through a polar, single-step mechanism. mdpi.comresearchgate.net The calculations predicted that the formation of Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines is kinetically favored. mdpi.com This preference is rationalized by analyzing the transition state energies for the different possible regioisomeric pathways.
The table below presents a summary of computational findings on the regioselectivity of a [3+2] cycloaddition reaction, highlighting the calculated preference for one regioisomer over another.
| Reactants | Computational Method | Predicted Outcome | Reference |
| Nitrous oxide and conjugated nitroalkenes | wb97xd/6-311+G(d) (PCM) | Kinetically favored formation of Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines | mdpi.comresearchgate.net |
| (Z)-C-aryl-N-phenylnitrones and 2-methyl-1-nitroprop-1-ene | DFT | Predicted regioselectivity and stereoselectivity of [3+2] cycloaddition | radomir.com.pl |
These theoretical models are often validated by comparing the predicted outcomes with experimental results, and a strong agreement between the two reinforces the utility of computational chemistry in predicting and explaining chemical reactivity. tubitak.gov.tr
Quantification and Analysis of Ring Strain Energy
The three-membered ring of cyclopropene derivatives, including this compound, possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ and sp² hybridization angles. numberanalytics.com This inherent strain energy is a critical factor in the molecule's reactivity and stability. numberanalytics.com Computational chemistry provides powerful tools for the quantification and analysis of this ring strain. numberanalytics.comresearchgate.net
Ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate the strain energy of cyclic molecules. numberanalytics.comresearchgate.net One common approach is the use of homodesmotic reactions. researchgate.net This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy is then determined from the calculated enthalpy of this reaction.
For the parent cyclopropene, the strain energy is substantial. The introduction of a nitro group at the C3 position is expected to influence this strain. Ab initio calculations on this compound and its diphenyl-substituted analogue have provided insights into their structures and the electronic effects of the nitro group. acs.orgacs.org The calculations for 1,2-diphenyl-3-nitrocyclopropene, for instance, show a very long C-NO₂ bond, suggesting a tendency for this bond to undergo heterolysis. acs.org This is a direct consequence of the electronic interplay between the strained ring and the powerful electron-withdrawing nitro group.
| Molecule | Computational Method | Calculated Strain Energy (kcal/mol) | Reference |
| Cyclopropane (B1198618) | B3LYP/6-31G | 27.5 | q-chem.com |
| Cyclobutane | B3LYP/6-31G | 26.3 | q-chem.com |
| Prismane | Not Specified | 145.0 | nsf.gov |
The analysis of ring strain is not limited to energetic calculations. It also involves examining geometric parameters like bond lengths and angles and comparing them to strain-free reference molecules. acs.org Furthermore, computational methods can analyze the electron density distribution within the molecule, revealing how the strain is distributed across the ring and how it affects the properties of the substituent bonds, such as the C-NO₂ bond. researchgate.net
In Silico Catalyst Design and Selectivity Prediction
The field of in silico catalyst design leverages computational chemistry to predict and optimize the performance of catalysts for specific chemical transformations, including those involving this compound and related compounds. mdpi.com This approach can accelerate the discovery of new, more efficient, and selective catalysts by reducing the need for extensive experimental screening. mdpi.comrsc.org
For reactions involving this compound, where achieving high regioselectivity and stereoselectivity is often a primary goal, computational methods can be used to design catalysts that favor the formation of a desired product isomer. chemrxiv.org This is typically done by calculating the transition state energies for the different possible reaction pathways in the presence of a catalyst. mdpi.com A lower activation energy for one pathway over another indicates that the catalyst will selectively promote that reaction.
DFT calculations are a cornerstone of in silico catalyst design. mdpi.com For example, in the context of cycloaddition reactions, researchers can model the interaction of the reactants with a proposed catalyst, such as a Lewis acid or a transition metal complex, and evaluate how the catalyst influences the electronic structure and steric environment of the transition state. radomir.com.plbeilstein-journals.org This allows for the rational design of ligands or catalyst structures that will steer the reaction towards the desired outcome. chemrxiv.org
Recent advancements have also seen the application of machine learning in catalyst design. mdpi.comrsc.org By training models on large datasets of known catalysts and their performance metrics, it is possible to predict the effectiveness of new, untested catalyst structures. rsc.org
The following table summarizes key aspects of in silico catalyst design relevant to reactions of nitro compounds.
| Application | Computational Approach | Key Insights | Reference |
| Organocatalysis and Phase Transfer Catalysis | DFT, Machine Learning | Prediction of turnover frequency and stereoselectivity | mdpi.com |
| Rhodium(I)-catalyzed [2+2+2] cycloaddition | DFT | Rationale for regioselectivity based on transition state analysis | beilstein-journals.org |
| Inverse-design of organometallic catalysts | Diffusion generative models | Generation of novel catalyst structures with desired properties | rsc.org |
While the direct application of these advanced in silico design methods specifically to this compound is not extensively documented in the provided search results, the principles and methodologies are broadly applicable. The ability to computationally model reaction mechanisms and catalyst-substrate interactions provides a powerful platform for developing selective transformations of this highly strained and functionalized molecule. radomir.com.plchemrxiv.org
Applications in Complex Organic Synthesis
Utilization as Highly Reactive Building Blocks in Multistep Synthesis
3-Nitrocyclopropene and its derivatives are considered powerful building blocks in multistep synthesis, a process that involves a sequence of chemical reactions to create a target molecule. utdallas.edusavemyexams.com Their utility stems from the strained three-membered ring and the presence of the nitro group, which can be transformed into various other functional groups. nih.gov This allows for the construction of complex organic compounds that would be difficult to synthesize through other methods. nih.govresearchgate.net The inherent reactivity of the nitrocyclopropane (B1651597) moiety makes it a key component in the synthesis of natural products and other important target molecules. researchgate.netumich.edu
Nitro-substituted cyclopropanes are a specific class of donor-acceptor cyclopropanes (DACs), characterized by the presence of a strong electron-withdrawing nitro group on the cyclopropyl (B3062369) ring. nih.govresearchgate.net This feature makes them important precursors in the design of complex organic molecules. nih.govresearchgate.net The versatility of the nitro group allows for its conversion into other functionalities, expanding the synthetic possibilities. nih.gov
Enabling the Construction of Structurally Diverse Molecular Architectures
The unique reactivity of this compound derivatives facilitates the construction of a wide array of molecular architectures. Their ability to undergo various transformations allows for the synthesis of diverse and complex structures. nih.govresearchgate.net
Nitrocyclopropanes have been employed in the synthesis of spirocyclic compounds. For instance, the reaction of bromonitrostyrene (B8716567) with 1,3-indandione, using an organocatalyst, can produce spiro-nitrocyclopropane. rsc.org Additionally, multistep synthetic routes starting from cyclic nitrones have been developed to create chiral dispirocyclic nitroxides. mdpi.com The construction of such complex ring systems highlights the utility of nitrocyclopropane derivatives in generating three-dimensional molecular complexity. researchgate.netbeilstein-journals.org
A significant application of nitrocyclopropanes lies in the synthesis of highly functionalized organic compounds. nih.gov Organocatalytic methods have been developed for the stereoselective synthesis of these molecules. nih.gov For example, the reaction of dimethyl chloromalonate with various nitroolefins, catalyzed by tertiary amines, yields a Michael adduct that can be cyclized to form highly functionalized nitrocyclopropanes with excellent diastereoselectivity. nih.gov The ability to introduce multiple functional groups in a controlled manner is a key advantage of using these building blocks.
Pathways to Fused and Spirocyclic Ring Systems
Precursors for the Synthesis of Heterocyclic Compounds
Nitrocyclopropanes serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. nih.govrsc.orgmsu.edu The ring strain and the versatile nitro group facilitate ring-opening and ring-expansion reactions, leading to the formation of different heterocyclic systems. nih.gov
Nitrocyclopropanes can be transformed into five-membered heterocyclic compounds like isoxazolines. beilstein-journals.org For example, treatment of certain 3-arylated 2-nitrocyclopropane-1,1-dicarboxylates with a Lewis acid such as tin(II) chloride can induce ring opening and nucleophilic attack by the nitro group to produce functionalized isoxazolines. beilstein-journals.orgd-nb.info Furthermore, a divergent synthesis approach allows for the selective formation of either polysubstituted nitrocyclopropanes or isoxazoline (B3343090) N-oxides from the same starting materials by modifying the reaction conditions, such as the base and solvent used. researchgate.net The isomerization of nitrocyclopropanes to five-membered cyclic nitronates is a known process that can be triggered by thermal activation or catalysis, leading to the formation of isoxazolines. acs.org
The "isoxazoline route" is a known strategy for synthesizing certain organic structures, and modern variations of this approach utilize nitroalkenes and sulfonium (B1226848) ylides to construct the isoxazoline N-oxide ring. chemrxiv.org This intermediate can then be further manipulated to produce complex molecules. chemrxiv.org Additionally, [3+2] cycloaddition reactions involving nitroalkenes are a common method for synthesizing five-membered heterocycles, including isoxazolines. mdpi.commdpi.com
Nitrocyclopropanes can also be used to synthesize substituted cyclopentane (B165970) derivatives. iitrpr.ac.in Lewis acid-catalyzed [3+2] cycloaddition reactions between donor-acceptor cyclopropanes and enamines provide a direct route to highly functionalized cyclopentane derivatives. researchgate.net This reaction takes advantage of the 1,3-dipole nature of donor-acceptor cyclopropanes. researchgate.net Similarly, electricity-mediated [3+2]-cycloaddition of N-sulfonylcyclopropanes with olefins offers a pathway to cyclopentane analogs. iitrpr.ac.in These methods demonstrate the utility of nitrocyclopropane derivatives in ring-expansion strategies to access five-membered carbocyclic rings.
Preparation of Pyrrolidine Analogues
Role in Asymmetric Synthesis and Chiral Target Molecule Construction
Nitrocyclopropanes are valuable chiral building blocks for the asymmetric synthesis of complex target molecules. researchgate.netumich.eduarkat-usa.org The construction of these chiral cyclopropanes and their subsequent stereocontrolled transformations are central to modern synthetic strategies. scripps.eduscripps.edu
The enantioselective synthesis of nitrocyclopropanes is often achieved through catalyst-controlled reactions. researchgate.net Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from cinchona alkaloids, have been used in the reaction of nitromethane (B149229) with α-bromocyclopentenone to produce bicyclic nitrocyclopropanes. researchgate.net Another powerful approach is the use of chiral metal complexes. For instance, a Cu(I) complex with a chiral bis(oxazoline) ligand can catalyze the asymmetric cyclopropanation of various alkenes with an iodonium (B1229267) ylide derived from methyl nitroacetate, affording trans-nitrocyclopropane carboxylates with high diastereo- and enantioselectivity (up to 99% ee). researchgate.net Organocatalysis also plays a crucial role; chiral squaramides and primary amines derived from cinchona alkaloids are effective catalysts for the conjugate addition of nitroalkanes to electron-poor alkenes, a key step in forming precursors for chiral nitrocyclopropanes. rsc.orgrsc.org
Once formed, these optically active nitrocyclopropanes serve as versatile intermediates. Their ring-opening reactions with various nucleophiles allow for the transfer of chirality to the resulting product. researchgate.net For example, the asymmetric ring-opening of racemic donor-acceptor cyclopropanes with nucleophiles, catalyzed by chiral nickel or copper complexes, provides access to optically active γ-functionalized carbon skeletons with high enantioselectivity (up to 99% ee). researchgate.net This kinetic resolution strategy is a powerful tool for obtaining chiral molecules.
These methods enable the construction of a wide array of chiral targets. The nitrocyclopropane moiety can be transformed into other functional groups, such as amines, making them precursors for chiral cyclopropyl amino acids. umich.eduresearchgate.net The development of these asymmetric methods provides efficient access to enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active. nih.gov The ability to control stereochemistry at the cyclopropane-forming step or in subsequent transformations underscores the importance of nitrocyclopropanes in building complex chiral molecules. rsc.orgnih.govsnnu.edu.cn
The following table presents selected examples of catalysts used in the asymmetric synthesis involving nitrocyclopropane precursors.
| Catalyst Type | Reaction | Stereoselectivity | Ref. |
| Chiral Quaternary Ammonium Salt (PTC) | Michael addition/cyclopropanation | Good ee | researchgate.net |
| Cu(I)-bis(oxazoline) complex | Cyclopropanation of alkenes | up to 99% ee, >95:5 dr | researchgate.net |
| Chiral Squaramide | Michael addition of 1,3-dicarbonyls to nitroalkenes | up to 97:3 er | rsc.org |
| Ni(II) or Cu(II) with Chiral Ligands (TOX, SaBOX) | Asymmetric ring-opening of racemic cyclopropanes | up to 99% ee, >99/1 dr | researchgate.net |
Concluding Remarks and Perspectives for Future Research
Synthesis of Key Advancements in 3-Nitrocyclopropene Chemistry
Research into nitrocyclopropanes has revealed their considerable potential as synthetic intermediates. arkat-usa.orgresearchgate.net Key advancements have centered on their use in constructing polyfunctionalized compounds and as precursors to important molecules, including natural products and energetic materials. arkat-usa.orgresearchgate.net The inherent ring strain and the diverse reactivity of the nitro group—acting as an electron-withdrawing group, a nucleophile, an electrophile, and a leaving group—have been successfully exploited. arkat-usa.orgbeilstein-journals.org
A significant body of work has focused on the synthesis of nitrocyclopropane (B1651597) derivatives. Methods such as the Michael-initiated ring closure (MIRC) have become a cornerstone for generating these structures with high enantioselectivity. rsc.org The versatility of these compounds is demonstrated by their subsequent transformations; for instance, they can be converted into amino derivatives via catalytic hydrogenation or undergo ring-opening reactions when treated with nucleophiles. arkat-usa.org Furthermore, thermal or acid-catalyzed treatments can lead to the formation of isoxazoline (B3343090) N-oxides. arkat-usa.org The development of one-pot, multi-step organocatalytic processes has enabled the asymmetric synthesis of complex functionalized nitrocyclopropanes, showcasing the power of modern synthetic methodologies. researchgate.netresearchgate.net
Recent progress has also been made in the synthesis of previously inaccessible derivatives, such as acylated nitrocyclopropanes. beilstein-journals.org These advancements have expanded the toolbox available to synthetic chemists, allowing for the creation of a wider array of molecular architectures.
Identification of Unexplored Reactivity and Remaining Mechanistic Questions
Despite the progress, several areas of this compound reactivity remain underexplored, and key mechanistic questions persist. The precise mechanisms governing the stereoselectivity in many nitrocyclopropanation reactions are not fully elucidated. While computational studies, such as Density Functional Theory (DFT), have been applied to investigate potential reaction pathways, including radical additions and polar mechanisms, a complete picture is often lacking. nih.govnih.gov
For example, in the enzymatic formation of nitrocyclopropyl-containing natural products, the exact role of the enzyme in controlling stereochemistry is a subject of ongoing investigation. nih.gov It is hypothesized that the deprotonation of the nitroalkane to a nitronate is a key initial step, but the subsequent C-C bond formation and ring closure pathways can be complex. nih.govresearchgate.net Understanding these mechanisms in detail is crucial for rationally designing new catalysts and reactions.
The reactivity of nitrocyclopropenes as donor-acceptor (D-A) cyclopropanes in [3+n]-annulation reactions is a rich area, but many potential dipolarophiles and reaction modes are yet to be investigated. researchgate.net The influence of substituents on the cyclopropane (B1198618) ring on the regioselectivity of ring-opening reactions is another area that warrants more systematic study. researchgate.net While methods for synthesizing various nitrocyclopropane derivatives have been developed, the full scope and limitations of these methods, particularly with sterically demanding substrates, are not completely understood. beilstein-journals.orgresearchgate.net
Future Directions in Asymmetric Catalysis and Methodological Development
The future of this compound chemistry heavily relies on the development of novel and more efficient asymmetric catalytic systems. frontiersin.org While significant strides have been made using organocatalysis, particularly with prolinol derivatives and cinchona alkaloids, there is a continuous need for catalysts that offer higher yields, broader substrate scope, and even greater stereocontrol. rsc.orgresearchgate.net
Key future directions include:
Metallaphotoredox Catalysis: The merging of photoredox catalysis with transition metal catalysis offers a powerful strategy for accessing novel reaction pathways. frontiersin.org Applying this to this compound could enable previously inaccessible transformations through the generation of radical intermediates under mild conditions. nih.gov
Advanced Organocatalysis: The design of new generations of bifunctional organocatalysts, such as squaramides, that can activate both the nucleophile and the electrophile through hydrogen bonding, holds great promise for enhancing enantioselectivity in MIRC and other cascade reactions. rsc.orgresearchgate.net
Electrocatalysis: Asymmetric electrocatalysis is an emerging field that uses electricity to drive redox reactions, offering a green and highly tunable approach to synthesis. rsc.org Exploring the electrochemical synthesis and transformation of nitrocyclopropenes could lead to new, highly selective methodologies.
"Clip-Cycle" and Cascade Strategies: The development of elegant one-pot syntheses, such as 'Clip-Cycle' approaches and other domino reactions, will continue to be a major focus. researchgate.netrsc.org These methods improve synthetic efficiency by minimizing purification steps and reducing waste, which is crucial for practical applications.
A summary of representative catalytic systems for asymmetric cyclopropanation highlights the ongoing evolution in this area.
| Catalyst Type | Reaction | Key Features |
| Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloid derivatives) | Michael addition of bromonitromethane (B42901) to electron-poor alkenes | Enables asymmetric cyclopropanation, though yields and enantioselectivity can be variable. arkat-usa.orgresearchgate.net |
| Chiral Rhodium(III) Complexes | Cyclopropanation of olefins with N-enoxyphthalimides | High levels of diastereoselectivity and enantioselectivity. rsc.org |
| Prolinol Organocatalysts | Michael Initiated Ring Closure (MIRC) of unsaturated aldehydes | Effective for synthesizing complex chiral cyclopropanes in high yields and enantioselectivity. rsc.orgresearchgate.net |
| Chiral Squaramide Catalysts | Michael/alkylation cascade reactions | Excellent enantioselectivities and diastereoselectivities for spiro-nitrocyclopropanes. researchgate.net |
| Cobalt(II) Metalloradical Catalysts | Radical cyclopropanation of dehydroaminocarboxylates | Controls stereoselectivity in radical processes for synthesizing chiral cyclopropyl (B3062369) α-amino acids. nih.gov |
Prospects for Novel Molecular Design and Broadened Synthetic Applications
The unique structural and electronic properties of the this compound core make it an attractive scaffold for novel molecular design, particularly in medicinal chemistry and materials science. nvidia.comrsc.org The strained ring can enhance metabolic stability and modulate molecular conformation, which is beneficial for drug design. rsc.org
Future prospects include:
Fragment-Based Drug Discovery (FBDD): The compact and rigid structure of the cyclopropane ring makes nitrocyclopropene derivatives ideal candidates for fragment libraries. mdpi.com These fragments can be used to probe the binding sites of biological targets and serve as starting points for developing new therapeutic agents.
Bioisosteric Replacement: The nitrocyclopropane moiety can be explored as a bioisostere for other chemical groups in known bioactive molecules to improve properties such as potency, selectivity, and pharmacokinetics.
Energetic Materials: The high ring strain energy and the presence of the nitro group make nitrocyclopropanes attractive targets for the development of new energetic materials with enhanced performance. arkat-usa.org
AI-Driven Molecular Design: Generative AI models can be trained to propose novel molecular structures incorporating the this compound scaffold, tailored for specific properties. nvidia.comarxiv.org Integrating these computational tools with experimental feedback can accelerate the discovery of new functional molecules. nvidia.comrsc.org
The continued exploration of this compound and its derivatives, driven by innovations in catalysis and molecular design, promises to unlock a wealth of new chemical entities with diverse and valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
